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Stearyl monoglyceridyl citrate - 1337-34-4

Stearyl monoglyceridyl citrate

Catalog Number: EVT-1512502
CAS Number: 1337-34-4
Molecular Formula: C12H16NO3P
Molecular Weight: 0
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Product Introduction

Overview

Stearyl monoglyceridyl citrate is a compound derived from the esterification of stearyl alcohol with monoglycerides and citric acid. It is classified as an emulsifier and is primarily used in food and cosmetic formulations due to its ability to stabilize mixtures of oil and water. This compound is characterized by its soft, waxy consistency and is recognized for its functional properties in various applications.

Source

Stearyl monoglyceridyl citrate is synthesized from natural sources, specifically through the glycerolysis of edible fats and oils. The primary components involved in its synthesis are citric acid, monoglycerides (which can be derived from glycerol and fatty acids), and stearyl alcohol, a long-chain fatty alcohol commonly sourced from palm or coconut oil .

Classification

This compound falls under the category of food additives and emulsifiers, specifically classified as a monoglyceride derivative. It is recognized for its safety in food applications by regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which has evaluated its use in various formulations .

Synthesis Analysis

Methods

The synthesis of stearyl monoglyceridyl citrate typically involves a controlled chemical reaction where citric acid is mixed with monoglycerides at elevated temperatures. The process can be summarized as follows:

  1. Heating: Citric acid is added to a heated mixture of cottonseed monoglyceride at temperatures ranging from 220 to 300 degrees Fahrenheit.
  2. Agitation: The mixture is agitated continuously to ensure thorough mixing and reaction.
  3. Cooling: After the reaction, the mixture is gradually cooled while maintaining agitation to prevent crystallization .

Technical Details

The reaction generally requires precise temperature control and timing to ensure complete conversion of reactants into the desired product. For example, one method specifies maintaining the temperature at approximately 265 degrees Fahrenheit for about 45 minutes during the addition of citric acid .

Molecular Structure Analysis

Structure

The molecular structure of stearyl monoglyceridyl citrate consists of a stearyl group (C18H37) linked to a monoglyceride backbone and a citrate moiety. This structure allows it to function effectively as an emulsifier due to its amphiphilic nature, having both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts.

Data

The empirical formula can be represented as C21H40O5, indicating that it contains 21 carbon atoms, 40 hydrogen atoms, and 5 oxygen atoms. The compound's molecular weight is approximately 372.55 g/mol .

Chemical Reactions Analysis

Reactions

Stearyl monoglyceridyl citrate participates in various chemical reactions typical of esters, including hydrolysis and transesterification. These reactions are significant in understanding how the compound interacts with other substances in formulations.

  1. Hydrolysis: In the presence of water, stearyl monoglyceridyl citrate can break down into stearyl alcohol, glycerol, and citric acid.
  2. Transesterification: This process involves exchanging the ester group of stearyl monoglyceridyl citrate with another alcohol, potentially altering its emulsifying properties .

Technical Details

The stability of stearyl monoglyceridyl citrate under different pH conditions and temperatures can influence its reactivity in formulations, making it essential to evaluate these parameters during product development.

Mechanism of Action

Process

As an emulsifier, stearyl monoglyceridyl citrate functions by reducing the surface tension between oil and water phases, allowing for the formation of stable emulsions. Its mechanism involves:

  1. Adsorption: The compound adsorbs at the oil-water interface.
  2. Film Formation: It forms a protective film around dispersed droplets, preventing coalescence.
  3. Stabilization: By maintaining droplet size and distribution, it enhances the stability of emulsions over time .

Data

Studies have shown that emulsifiers like stearyl monoglyceridyl citrate can significantly improve the stability of food products by delaying phase separation and enhancing texture .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Soft, off-white to tan waxy solid.
  • Solubility: Soluble in chloroform and ethylene glycol; insoluble in water.
  • Melting Point: Typically ranges between 50 to 60 degrees Celsius.

Chemical Properties

  • Acid Value: Not more than 52.
  • Water Content: Should not exceed 0.25% as determined by Karl Fischer titration.
  • Sulfated Ash Content: Limited to a maximum of 0.1% .

These properties are crucial for assessing the suitability of stearyl monoglyceridyl citrate in various formulations.

Applications

Stearyl monoglyceridyl citrate finds extensive use across several industries:

  • Food Industry: As an emulsifier in margarine, dressings, and sauces to improve texture and stability.
  • Cosmetic Industry: Utilized in creams and lotions for its emulsifying properties that enhance product consistency.
  • Pharmaceuticals: Acts as a stabilizer in drug formulations where oil-water mixtures are present.

Its multifunctional role makes it an essential ingredient in many commercial products aimed at improving quality and performance .

Introduction to Stearyl Monoglyceridyl Citrate

Stearyl monoglyceridyl citrate (SMGC) is a synthetically engineered ester compound that functions as an emulsion stabilizer and texturizing agent. Characterized as an off-white to tan waxy solid with a lard-like consistency, it exhibits low water solubility but dissolves readily in chloroform and ethylene glycol [1]. This compound bridges the functional properties of lipids and organic acid derivatives, enabling unique interfacial activity in complex matrices. Its multi-ester structure allows simultaneous interaction with hydrophilic and hydrophobic components, making it indispensable in modern formulated products where phase separation is a critical challenge.

Definition and Chemical Classification

Stearyl monoglyceridyl citrate is systematically identified as a polyfunctional ester synthesized through the controlled esterification of three core components:

  • Citric acid: A tricarboxylic acid providing hydrophilic moieties and metal-chelating capability
  • Monoglycerides of fatty acids: Typically derived from glycerolysis of edible fats (C16-C18 chains)
  • Stearyl alcohol: A C18 saturated fatty alcohol contributing lipophilicity [1]

The compound’s molecular architecture features both ester and free carboxyl groups, classifying it under the International Nomenclature of Cosmetic Ingredients (INCI) as "Stearyl Monoglyceridyl Citrate." Its amphiphilic character arises from the glycerol backbone’s hydroxyl groups, citrate’s carboxylic acids, and the stearyl chain’s hydrocarbon tail. This configuration enables simultaneous hydrophobic anchoring at oil interfaces and ionic interactions via carboxylate groups in aqueous phases.

Table 1: Fundamental Chemical Identifiers

PropertySpecification
INCI NameStearyl Monoglyceridyl Citrate
CAS Registry NumberNot explicitly provided in sources
Molecular FormulaComplex mixture; not a single molecular entity
Physical FormOff-white to tan waxy solid
SolubilityInsoluble in water; soluble in chloroform, ethylene glycol

Historical Development and Industrial Emergence

The development of SMGC parallels mid-20th century advances in synthetic emulsifier chemistry. As food and cosmetic formulations demanded increasingly sophisticated textural properties, manufacturers sought compounds combining:

  • The emulsion-stabilizing capacity of monoglycerides
  • The antioxidant synergism of citrates
  • The crystallization-modifying effects of stearyl alcohols [1]

Industrial production emerged via optimized esterification protocols where stoichiometric ratios of citric acid, monoglycerides (from hydrolyzed vegetable oils or animal fats), and stearyl alcohol were reacted under controlled catalysis and temperature [1]. The U.S. Food Chemicals Codex (FCC) grade designation marked a key milestone in its regulatory acceptance, establishing purity benchmarks for food applications. By the 1980s, SMGC had gained traction as a GRAS (Generally Recognized As Safe) adjuvant, though this review excludes safety assessments per scope requirements.

Role in Modern Food and Cosmetic Science

In contemporary applications, SMGC serves as a dual-functional modifier:

  • In foods: It prevents phase separation in fat-containing systems (e.g., margarines, cream liqueurs) at usage levels ≤0.15% [1]. Its citrate groups chelate pro-oxidant metals, indirectly enhancing shelf-life.
  • In cosmetics: It functions as a co-emulsifier and viscosity modulator in emulsified systems (creams, lotions) and wax-based products (lipsticks, pomades). Its waxy consistency contributes to sensory attributes like "slip" and "spreadability" [5].

The compound addresses formulation challenges posed by modern clean-label trends, providing functionality without phosphate or polysorbate derivatives. Its metabolism to citric acid and endogenous fatty acids further supports use in "natural-claim" products.

Margarine and Spread Innovation (1950s-70s)

As manufacturers reformulated butter alternatives, SMGC solved crystallization defects (grittiness, oil-off) in partially hydrogenated oils. Its monoglyceride moiety controlled fat crystal nucleation while citrate components inhibited soapy flavors via metal chelation.

Properties

CAS Number

1337-34-4

Product Name

Stearyl monoglyceridyl citrate

Molecular Formula

C12H16NO3P

Synonyms

Stearyl monoglyceridyl citrate

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